methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1105228-01-0
VCID: VC7360271
InChI: InChI=1S/C21H20FN3O4S/c1-29-21(26)16-10-17(12-2-3-12)23-20-18(16)19(13-4-6-14(22)7-5-13)24-25(20)15-8-9-30(27,28)11-15/h4-7,10,12,15H,2-3,8-9,11H2,1H3
SMILES: COC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C4=CC=C(C=C4)F)C5CC5
Molecular Formula: C21H20FN3O4S
Molecular Weight: 429.47

methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

CAS No.: 1105228-01-0

Cat. No.: VC7360271

Molecular Formula: C21H20FN3O4S

Molecular Weight: 429.47

* For research use only. Not for human or veterinary use.

methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate - 1105228-01-0

Specification

CAS No. 1105228-01-0
Molecular Formula C21H20FN3O4S
Molecular Weight 429.47
IUPAC Name methyl 6-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-3-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C21H20FN3O4S/c1-29-21(26)16-10-17(12-2-3-12)23-20-18(16)19(13-4-6-14(22)7-5-13)24-25(20)15-8-9-30(27,28)11-15/h4-7,10,12,15H,2-3,8-9,11H2,1H3
Standard InChI Key VVXMLOKMFBSHNW-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C4=CC=C(C=C4)F)C5CC5

Introduction

Methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core, a cyclopropyl group, a tetrahydrothiophene moiety, and a 4-fluorophenyl substituent. This compound is notable for its unique structural features and potential biological activities, particularly in medicinal chemistry.

Synthesis

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step organic reactions. These processes often include cyclization reactions between appropriate starting materials, such as 5-amino-1-phenylpyrazole and unsaturated ketones, under specific conditions like high temperatures and the presence of catalysts . For the specific compound , detailed synthesis protocols are not readily available, but similar compounds are synthesized through optimized reaction conditions to ensure high yields and purity.

Biological Activity

Pyrazolo[3,4-b]pyridine compounds are recognized for their potential in medicinal chemistry, particularly as inhibitors of tropomyosin receptor kinase family proteins, which are implicated in cancer and neurodegenerative diseases. The mechanism involves binding to the active site of Trk receptors, leading to downstream effects that can inhibit cell proliferation and induce apoptosis in cancer cells. While specific biological activity data for methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is not available, its structural similarity to other active compounds suggests potential biological relevance.

Applications

Given its structural features and potential biological activity, this compound could serve as a lead in drug development targeting specific biological pathways. Additionally, its unique chemical characteristics might find applications in material science, particularly in developing materials with specific electronic or photonic properties.

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